N-Benzoyl-5-methyl-2'-O-methylcytidine
Description
N-Benzoyl-5-methyl-2’-O-methylcytidine (Bz-5Me-2’-OMe-C) is a modified nucleoside derivative. It belongs to the class of cytidine analogs and has a benzoyl group attached to the N4 position of the cytosine ring. Additionally, it features a methyl group at the 5th carbon and a methyl group at the 2’-O position of the ribose sugar. This compound has garnered interest due to its potential applications in antiviral and anticancer research .
Synthesis Analysis
The synthesis of N-Benzoyl-5-methyl-2’-O-methylcytidine involves several steps. While I don’t have access to specific papers, the general approach includes the introduction of the benzoyl group at the N4 position of cytidine, followed by the installation of the 5-methyl and 2’-O-methyl groups. Researchers have employed various chemical reactions and protecting groups to achieve this modification .
Molecular Structure Analysis
The molecular formula of N-Benzoyl-5-methyl-2’-O-methylcytidine is C37H35N3O7 , with a molecular weight of approximately 633.69 g/mol . Its structure comprises a cytosine base, a ribose sugar, and the aforementioned modifications. The 2’-O-methyl group enhances stability and influences interactions with other molecules .
Chemical Reactions Analysis
N-Benzoyl-5-methyl-2’-O-methylcytidine can participate in various chemical reactions, including Diels-Alder reactions. Researchers have utilized its derivatives for the conjugation of oligonucleotides with maleimide-derivatized peptides. These reactions play a crucial role in designing novel bioconjugates for therapeutic purposes .
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6/c1-10-8-21(17-14(26-2)13(23)12(9-22)27-17)18(25)20-15(10)19-16(24)11-6-4-3-5-7-11/h3-8,12-14,17,22-23H,9H2,1-2H3,(H,19,20,24,25)/t12-,13-,14-,17-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETRQTRYIDJFPT-VMUDFCTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)CO)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617975 | |
Record name | N-Benzoyl-5-methyl-2'-O-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158966-50-8 | |
Record name | N-Benzoyl-5-methyl-2'-O-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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